molecular formula C9H9BF3- B12361951 Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate

Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate

Cat. No.: B12361951
M. Wt: 184.98 g/mol
InChI Key: VJAKEOZJTASTPR-UHFFFAOYSA-N
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Description

Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate is a chemical compound with the molecular formula C9H9BF3K. It is a potassium salt of trifluoroborate, which is often used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate typically involves the reaction of 2,3-dihydro-1H-indene with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,3-dihydro-1H-indene, boron trifluoride etherate, potassium tert-butoxide.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: 2,3-dihydro-1H-indene is dissolved in an appropriate solvent (e.g., tetrahydrofuran), and boron trifluoride etherate is added dropwise. Potassium tert-butoxide is then added to the reaction mixture, and the reaction is stirred for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using advanced techniques such as chromatography and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed under anhydrous conditions to prevent hydrolysis.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted trifluoroborates. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of boron-carbon bonds, which are crucial in many organic transformations. The molecular targets and pathways involved include enzymes, receptors, and other biomolecules that interact with boron-containing compounds .

Comparison with Similar Compounds

Similar Compounds

    Potassium (2,3-dihydro-1H-inden-2-yl)boronic acid: Similar in structure but contains a boronic acid group instead of a trifluoroborate group.

    Potassium (2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group, which provides different reactivity and stability.

    Potassium (2,3-dihydro-1H-inden-2-yl)borohydride: Contains a borohydride group, which is used in reduction reactions.

Uniqueness

Potassium(2,3-dihydro-1H-inden-2-yl)teifluoroborate is unique due to its trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it a valuable reagent in various chemical reactions and research applications .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-yl(trifluoro)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAKEOZJTASTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC2=CC=CC=C2C1)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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